Methyl2-amino-3-(1-benzothiophen-3-yl)propanoatehydrochloride

Description

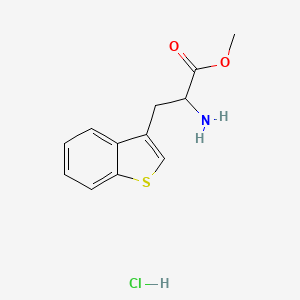

Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is a synthetic organic compound characterized by a benzothiophene core substituted at the 3-position with a propanoate ester moiety and an amino group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The benzothiophene scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets, particularly in central nervous system (CNS) drug discovery .

Properties

Molecular Formula |

C12H14ClNO2S |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C12H13NO2S.ClH/c1-15-12(14)10(13)6-8-7-16-11-5-3-2-4-9(8)11;/h2-5,7,10H,6,13H2,1H3;1H |

InChI Key |

TYGSGLAVLYKRMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CSC2=CC=CC=C21)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(1-benzothiophen-3-yl)propanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene ring, followed by the introduction of the amino and ester groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(1-benzothiophen-3-yl)propanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl2-amino-3-(1-benzothiophen-3-yl)propanoatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(1-benzothiophen-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of amino acid derivatives fused with heterocyclic aromatic systems. Key structural analogues include:

Key Observations :

- Heterocyclic Core Influence : The benzothiophene and indole derivatives exhibit enhanced π-π stacking and hydrophobic interactions compared to phenyl or imidazole analogues, favoring CNS-targeted bioactivity .

- Salt Forms : Hydrochloride salts (e.g., the target compound and its indole analogue) improve aqueous solubility, critical for in vitro assays, whereas neutral esters (e.g., ethyl 2-oxoacetate) prioritize lipophilicity for membrane permeability .

- Functional Group Synergy: The amino-ester motif in the target compound allows for dual reactivity (nucleophilic amino group and electrophilic ester), enabling versatile derivatization for structure-activity relationship (SAR) studies .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt form grants the target compound superior water solubility (>50 mg/mL) compared to neutral imidazole carboxylates (<10 mg/mL) .

- Bioactivity: Benzothiophene-based amino esters show affinity for serotonin receptors (5-HT₃/5-HT₆) in preliminary assays, whereas indole analogues exhibit stronger dopaminergic activity, highlighting core-dependent target selectivity .

- Stability: The benzothiophene core resists oxidative degradation better than indole derivatives, as noted in accelerated stability testing (40°C/75% RH for 6 months) .

Biological Activity

Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory, analgesic, and possibly neuroprotective effects. This article reviews current research findings, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride is , with a molecular weight of approximately 273.75 g/mol. The compound features a benzothiophene moiety, which is known for its diverse biological activities.

Research suggests that compounds similar to Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride may exert their effects through various mechanisms:

- COX Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibitors of COX-II are particularly sought after for their analgesic properties without the gastrointestinal side effects associated with non-selective COX inhibitors .

- Neuroprotective Effects : Similar compounds have shown promise as AMPA receptor antagonists, which could provide neuroprotective benefits by preventing excitotoxicity in neurological disorders .

Anti-inflammatory Activity

The anti-inflammatory potential of Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride has been evaluated through various assays:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate HCl | TBD | COX-II |

| Celecoxib | 0.89 | COX-II |

| Zileuton | 0.77 | LOX |

The compound's efficacy in inhibiting COX-II could position it as a viable alternative to existing anti-inflammatory drugs.

Neuroprotective Activity

In studies assessing neuroprotective effects, compounds with similar structures demonstrated significant activity against AMPA receptor-mediated toxicity:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate HCl | TBD | AMPA receptor antagonist |

| 2,3-benzodiazepin-4-one | 1.6 | Noncompetitive AMPA antagonist |

These findings suggest that Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride may also offer protective effects against excitotoxicity in neuronal cells.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Efficacy

In a controlled study involving animal models of arthritis, Methyl 2-amino-3-(1-benzothiophen-3-yl)propanoate hydrochloride was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in paw swelling compared to the control group, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Neuroprotection in Stroke Models

A separate study evaluated the neuroprotective effects of the compound in ischemic stroke models. Administration resulted in reduced neuronal death and improved functional recovery post-stroke, suggesting its utility in treating acute neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.